molecular formula C21H20N2O2S2 B15100581 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B15100581
M. Wt: 396.5 g/mol
InChI Key: MCDPGNLMBKPHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a furan ring, a thieno[2,3-d]pyrimidine core, and a methylsulfanyl group. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of formic acid to afford the desired thienopyrimidine-4-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thienopyrimidine derivatives.

Scientific Research Applications

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the furan ring and the methylsulfanyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20N2O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H20N2O2S2/c1-13-6-8-16(9-7-13)12-26-21-22-19-18(14(2)15(3)27-19)20(24)23(21)11-17-5-4-10-25-17/h4-10H,11-12H2,1-3H3

InChI Key

MCDPGNLMBKPHRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.